Europium nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

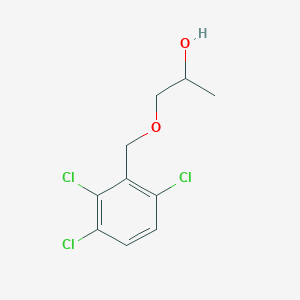

Europium nitrate is an inorganic compound with the chemical formula Eu(NO₃)₃·xH₂O. It is commonly found as a hexahydrate, forming colorless, hygroscopic crystals. This compound is a salt of europium, a rare earth element, and nitric acid. It is known for its high solubility in water and its ability to form complexes with various anions and Lewis bases .

Wirkmechanismus

Target of Action

Europium nitrate, also known as europium(3+);trinitrate, primarily targets anions and other Lewis bases to form complexes . It is often used in the synthesis of various europium (III) complexes .

Mode of Action

This compound interacts with its targets by reacting with anions and other Lewis bases to form complexes . For example, it can react with 1,3,5-trimesic acid to form a europium metal-organic framework, a type of coordination polymer, under hydrothermal conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its luminescent properties. The energy absorbed by organic ligands is transferred to europium ions through the ‘antenna effect’, resulting in intense photoluminescent properties . This is particularly evident in europium (III) complexes with ligands like β-diketones, aromatic carboxylic acids, and hydroxyl ketone .

Pharmacokinetics

It’s worth noting that this compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of complexes with luminescent properties. These complexes emit a crimson red color when excited at 397 nm in the UV-vis region . This is mainly due to the most intense 5D0 → 7F2 transition . The complexes can be utilized in optoelectrical devices and semiconductors .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of complexes under hydrothermal conditions suggests that temperature and pressure can affect the compound’s action . Additionally, the luminescent properties of the complexes formed by this compound can be influenced by the intensity and wavelength of the excitation light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Europium nitrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid. The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Eu(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] This reaction yields this compound and water .

Industrial Production Methods: In industrial settings, this compound is produced by reacting europium oxide with nitric acid under controlled conditions. The resulting solution is then crystallized to obtain the hexahydrate form. The crystals are dried using sulfuric acid to remove excess water and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Europium nitrate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to europium(II) compounds under specific conditions.

Complex Formation: It reacts with anions and Lewis bases to form complexes.

Common Reagents and Conditions:

Oxidation: Involves oxidizing agents like oxygen or hydrogen peroxide.

Reduction: Typically requires reducing agents such as hydrogen gas or metallic europium.

Complex Formation: Requires ligands like 1,3,5-trimesic acid and specific conditions like hydrothermal synthesis.

Major Products:

Europium(II) Compounds: Formed through reduction reactions.

Coordination Polymers: Formed through complexation reactions with various ligands.

Wissenschaftliche Forschungsanwendungen

Europium nitrate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of europium complexes and coordination polymers.

Biology: Europium-doped materials are used in bioimaging due to their luminescent properties.

Medicine: Investigated for potential use in medical imaging and as contrast agents.

Industry: Utilized in the production of phosphors for display technologies and lighting.

Vergleich Mit ähnlichen Verbindungen

Europium(III) Chloride (EuCl₃): Similar in terms of forming complexes and luminescent properties.

Europium(III) Acetate (Eu(CH₃COO)₃): Also forms complexes and is used in similar applications.

Europium(III) Sulfate (Eu₂(SO₄)₃): Another europium compound with comparable properties.

Uniqueness: Europium nitrate is unique due to its high solubility in water and its ability to form a wide range of complexes with various ligands. This makes it particularly valuable in research focused on luminescent materials and coordination chemistry .

Eigenschaften

CAS-Nummer |

10138-01-9 |

|---|---|

Molekularformel |

EuHNO3 |

Molekulargewicht |

214.977 g/mol |

IUPAC-Name |

europium;nitric acid |

InChI |

InChI=1S/Eu.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI-Schlüssel |

GEIGXJHXQWKQAT-UHFFFAOYSA-N |

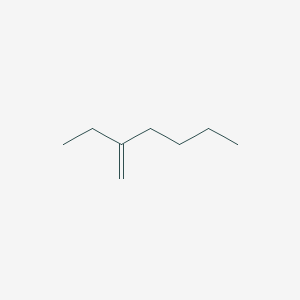

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |

Kanonische SMILES |

[N+](=O)(O)[O-].[Eu] |

| 10138-01-9 | |

Piktogramme |

Oxidizer; Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of europium nitrate?

A1: this compound exists primarily as the hexahydrate, with the molecular formula Eu(NO3)3·6H2O and a molecular weight of 446.06 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ X-ray diffraction (XRD) [, , , , , , , ], scanning electron microscopy (SEM) [, , , , , , , ], transmission electron microscopy (TEM) [, , , , ], photoluminescence (PL) spectroscopy [, , , , , , , , ], Fourier-transform infrared (FTIR) spectroscopy [, , , ], and energy-dispersive X-ray spectroscopy (EDS) [, ] to characterize this compound and its derivatives.

Q3: How does the stability of this compound in solution vary with solvent composition?

A3: Studies indicate that this compound exhibits distinct spectral characteristics in different solvents. For example, its absorption spectrum in a water-alcohol mixture reflects a combination of spectra observed in pure water and pure alcohol [].

Q4: What are the primary applications of this compound?

A4: this compound serves as a valuable precursor in the synthesis of various materials, particularly europium-doped phosphors for applications like field emission displays [], LEDs [], and long-afterglow phosphors []. It also acts as a dopant in creating luminescent materials for potential applications as optical biolabels and contrast agents in magnetic resonance imaging (MRI) [].

Q5: How does this compound contribute to the properties of materials it's incorporated into?

A5: this compound, when incorporated into materials like yttrium oxide, enhances their photoluminescence properties. For instance, macroporous europium-doped yttrium oxide particles exhibit higher PL intensity, quantum efficiency, and enhanced red-emission properties compared to non-porous counterparts []. This enhancement stems from the unique electronic structure of europium ions, which enables efficient energy transfer and luminescence.

Q6: Can this compound be used in the synthesis of nanomaterials?

A6: Yes, this compound plays a crucial role in synthesizing various nanomaterials, including europium oxide nanorods [] and Y2O3:Eu nanotubes [, ]. These nanomaterials often exhibit unique properties due to their size and morphology, making them suitable for specific applications.

Q7: Does this compound pose any genetic toxicity?

A7: Research indicates that this compound exhibits genotoxic effects on Vicia faba root tip cells []. Specifically, increasing concentrations of this compound correlate with an increased rate of micronuclei formation and chromosomal aberrations, suggesting potential DNA damage.

Q8: How is this compound used in extraction studies?

A8: this compound serves as a model compound to investigate the extraction behavior of trivalent actinides and lanthanides, which is crucial for nuclear waste reprocessing and separation processes [, , ].

Q9: What are the future research directions in the field of this compound applications?

A9: Further research on this compound will likely focus on:

- Enhancing the luminescent properties of europium-doped materials by optimizing synthesis parameters and exploring novel host lattices [, ].

- Investigating the potential of europium-based nanomaterials in biomedical applications, such as bioimaging and drug delivery [, ].

- Developing environmentally friendly and cost-effective synthesis methods for europium-containing materials [].

- Understanding the long-term impact of this compound on biological systems and the environment, and developing strategies for its safe handling and disposal [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)